molecular formula C22H21N5O4 B4019106 7-[(furan-2-yl)methyl]-6-imino-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-[(furan-2-yl)methyl]-6-imino-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B4019106
M. Wt: 419.4 g/mol
InChI Key: KUXUMXOWEWRGNF-UHFFFAOYSA-N
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Description

The compound “7-[(furan-2-yl)methyl]-6-imino-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” is a complex organic molecule featuring multiple functional groups, including a furan ring, an imine group, an oxo group, and a triazatricyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound would likely involve multiple steps, each targeting the formation of specific functional groups and the overall tricyclic structure. A possible synthetic route could include:

    Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound.

    Introduction of the imine group: This can be done by reacting an amine with an aldehyde or ketone.

    Formation of the oxo group: This can be introduced through oxidation reactions, such as using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Construction of the triazatricyclo structure: This complex structure may require a series of cyclization and ring-closing reactions, possibly involving transition metal catalysts.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent, etc.).

    Purification techniques: Employing methods like crystallization, chromatography, and distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The furan ring and other functional groups can be oxidized under suitable conditions.

    Reduction: The imine group can be reduced to an amine using reducing agents like NaBH4 (Sodium borohydride).

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: PCC, KMnO4, H2O2 (Hydrogen peroxide).

    Reducing agents: NaBH4, LiAlH4 (Lithium aluminium hydride).

    Catalysts: Transition metals like Pd (Palladium), Pt (Platinum), and Ni (Nickel).

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could lead to the formation of a diketone, while reduction of the imine group would yield an amine.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can be used as a building block for the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in transition metal-catalyzed reactions.

Biology

    Drug development: The compound’s unique structure could be explored for potential pharmacological activities, such as antimicrobial or anticancer properties.

Medicine

    Therapeutic agents: If found to be biologically active, it could be developed into a therapeutic agent for treating various diseases.

Industry

    Materials science: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example:

    Binding to enzymes: It could inhibit or activate enzymes by binding to their active sites.

    Interaction with receptors: It could modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    7-[(furan-2-yl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: A similar compound lacking the oxolan-2-yl group.

    7-[(furan-2-yl)methyl]-6-imino-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylic acid: A similar compound with a carboxylic acid group instead of the carboxamide group.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and tricyclic structure, which may confer unique chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

7-(furan-2-ylmethyl)-6-imino-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c23-19-16(21(28)24-12-14-5-3-9-30-14)11-17-20(27(19)13-15-6-4-10-31-15)25-18-7-1-2-8-26(18)22(17)29/h1-2,4,6-8,10-11,14,23H,3,5,9,12-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXUMXOWEWRGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[(furan-2-yl)methyl]-6-imino-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Reactant of Route 2
7-[(furan-2-yl)methyl]-6-imino-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Reactant of Route 3
7-[(furan-2-yl)methyl]-6-imino-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Reactant of Route 4
Reactant of Route 4
7-[(furan-2-yl)methyl]-6-imino-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Reactant of Route 5
Reactant of Route 5
7-[(furan-2-yl)methyl]-6-imino-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Reactant of Route 6
7-[(furan-2-yl)methyl]-6-imino-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

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